N-[5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl]-5-nitrofuran-2-carboxamide
Overview
Description
“N-[5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl]-5-nitrofuran-2-carboxamide” is a complex organic compound . It contains a total of 40 bonds, including 27 non-H bonds, 17 multiple bonds, 6 rotatable bonds, 1 double bond, 16 aromatic bonds, 2 five-membered rings, 1 six-membered ring, 1 secondary amide (aliphatic), 1 sulfide, and 1 Thiophene .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a new series of 3-(2,5-dichlorothiophen-3-yl)-5-aryl-4,5-dihydro-1H-pyrazole-1-carbothioamides were synthesized either by the reaction of (E)-3-aryl-1-(2,5-dichlorothiophen-3-yl)prop-2-en-1-ones with thiosemicarbazide or by one-pot reaction of 3-acetyl-2,5-dichlorothiophene with the corresponding aldehyde and thiosemicarbazide .Molecular Structure Analysis
The molecular structure of similar compounds has been characterized by various spectroscopic techniques such as IR, 1H-NMR, 13C-NMR, DEPT-135, and mass spectrometry analysis (MS) .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include the reaction of (E)-3-aryl-1-(2,5-dichlorothiophen-3-yl)prop-2-en-1-ones with thiosemicarbazide or a one-pot reaction of 3-acetyl-2,5-dichlorothiophene with the corresponding aldehyde and thiosemicarbazide .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For instance, one such compound was described as a pale yellow solid with a melting point of 197-198°C .Scientific Research Applications
- N-[5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl]-5-nitrofuran-2-carboxamide has been investigated for its cytotoxic effects against cancer cell lines. Specifically, it shows promising antiproliferative activity against liver (HepG2), prostate (DU145), and breast (MBA-MB-231) cancer cells . Researchers have identified compounds within this family (such as 5d, 5g, 5h, and 5i) with IC50 values ranging from 1 to 5 µM, making them potential candidates for further drug development.
- The compound’s structure suggests potential antimicrobial activity. Researchers have synthesized related pyrazole-1-carbothioamides and thiazole derivatives, which were evaluated for their antimicrobial effects . Further studies could explore the specific mechanisms and targets involved.
Anticancer Activity
Antimicrobial Properties
Mechanism of Action
Target of Action
The primary target of this compound is cytochrome P450 14 alpha-sterol demethylase (CYP51) . CYP51 is an essential enzyme in the biosynthesis of sterols in various organisms, including fungi and humans. It catalyzes the removal of the 14α-methyl group from sterol precursors, a critical step in the synthesis of ergosterol in fungi and cholesterol in humans.
Mode of Action
The compound interacts with CYP51 by binding to its active site . The exact nature of this interaction is not fully understood, but it is believed to inhibit the enzyme’s activity, preventing the demethylation of sterol precursors. This inhibition disrupts the biosynthesis of essential sterols, leading to alterations in cell membrane structure and function.
Biochemical Pathways
The compound affects the sterol biosynthesis pathway . By inhibiting CYP51, it prevents the conversion of lanosterol to ergosterol in fungi or the conversion of lanosterol to cholesterol in humans. This disruption can lead to a deficiency of ergosterol or cholesterol, affecting the integrity and function of cell membranes.
Pharmacokinetics
Its distribution, metabolism, and excretion would depend on various factors, including its lipophilicity, molecular size, and interactions with transport proteins and metabolic enzymes .
Result of Action
The inhibition of CYP51 by this compound leads to a disruption in the biosynthesis of essential sterols. In fungi, this can result in impaired cell membrane function, growth inhibition, and ultimately cell death
Action Environment
Environmental factors such as pH, temperature, and the presence of other substances can influence the compound’s action, efficacy, and stability. For instance, extreme pH or temperature conditions could affect the compound’s structure and therefore its ability to bind to CYP51 . Additionally, the presence of other substances could lead to competitive or noncompetitive inhibition, affecting the compound’s efficacy.
Safety and Hazards
Future Directions
The future directions for “N-[5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl]-5-nitrofuran-2-carboxamide” could involve further studies on its synthesis, characterization, and potential applications. As similar compounds have shown antimicrobial and antioxidant activities , it would be interesting to explore these properties for “N-[5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl]-5-nitrofuran-2-carboxamide” as well.
properties
IUPAC Name |
N-[5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl]-5-nitrofuran-2-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H4Cl2N4O5S/c12-6-3-4(8(13)23-6)10-15-16-11(22-10)14-9(18)5-1-2-7(21-5)17(19)20/h1-3H,(H,14,16,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLWLILOXYYDIPG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)[N+](=O)[O-])C(=O)NC2=NN=C(O2)C3=C(SC(=C3)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H4Cl2N4O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl]-5-nitrofuran-2-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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